molecular formula C14H10ClF2NO B5342103 2-chloro-4-fluoro-N-[(2-fluorophenyl)methyl]benzamide

2-chloro-4-fluoro-N-[(2-fluorophenyl)methyl]benzamide

Cat. No.: B5342103
M. Wt: 281.68 g/mol
InChI Key: IIFZTRXQEVFLKH-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[(2-fluorophenyl)methyl]benzamide is an organic compound with the molecular formula C14H10ClF2NO. This compound is characterized by the presence of chloro, fluoro, and benzamide functional groups, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO/c15-12-7-10(16)5-6-11(12)14(19)18-8-9-3-1-2-4-13(9)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFZTRXQEVFLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[(2-fluorophenyl)methyl]benzamide typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 2-fluorobenzylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[(2-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or ketones.

Scientific Research Applications

2-chloro-4-fluoro-N-[(2-fluorophenyl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[(2-fluorophenyl)methyl]benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
  • 2-chloro-4-fluoro-N-(4-fluorophenyl)methylbenzamide

Uniqueness

2-chloro-4-fluoro-N-[(2-fluorophenyl)methyl]benzamide is unique due to its specific combination of chloro, fluoro, and benzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various research and industrial applications.

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